

5-Bromo-1-methyl-1H-pyrazin-2-one chemical properties

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-pyrazin-2-one

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5-Bromo-1-methyl-1H-pyrazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.^[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, expected reactivity, and the potential biological significance of **5-Bromo-1-methyl-1H-pyrazin-2-one**, with a focus on its relevance to drug discovery and development.

Chemical Properties

While specific experimental data for **5-Bromo-1-methyl-1H-pyrazin-2-one** is limited in publicly available literature, its fundamental properties have been established. Computational predictions for some physicochemical parameters are also available.

General and Physicochemical Properties

Property	Value	Source
CAS Number	1243288-53-0	[2] [3] [4]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2] [4]
Molecular Weight	189.01 g/mol	[2] [4]
Appearance	Off-white to light yellow solid (Predicted for a similar compound)	[5]
Melting Point	No data available	
Boiling Point	No data available (Predicted for an isomer: 215.9±50.0 °C)	[5]
Solubility	No data available	
Purity	≥95% or ≥98% (Commercially available)	[2] [4]

Computational Data

Property	Predicted Value	Source
Topological Polar Surface Area (TPSA)	34.89 Å ²	[2]
LogP	0.5428	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

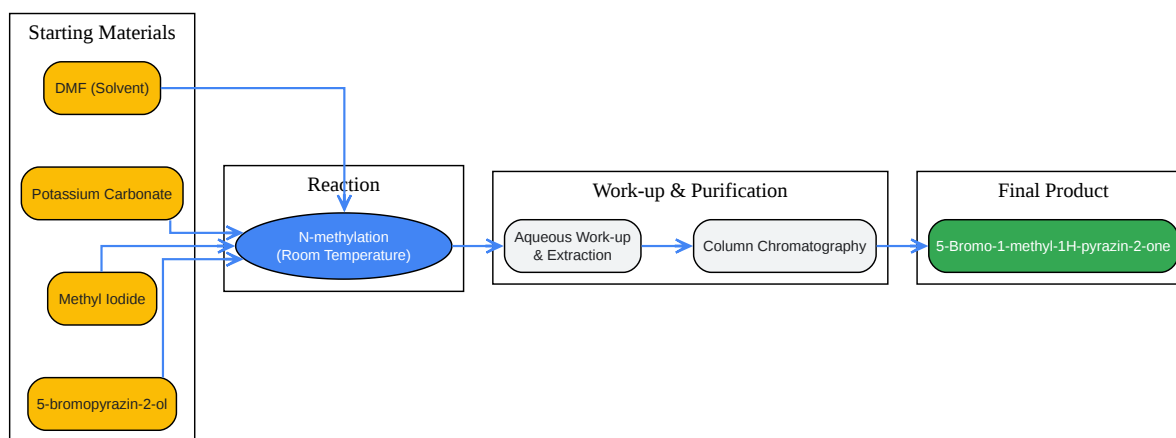
Experimental Protocols

Proposed Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one

A specific, peer-reviewed synthesis protocol for **5-Bromo-1-methyl-1H-pyrazin-2-one** is not readily available. However, based on general methods for the synthesis of substituted pyrazinones, a plausible two-step synthetic route can be proposed starting from commercially available 5-bromopyrazin-2-ol.^{[1][5]}

Step 1: N-methylation of 5-bromopyrazin-2-ol

- **Reaction Setup:** To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K_2CO_3 , 1.5-2 equivalents).
- **Addition of Methylating Agent:** To the stirred suspension, add a methylating agent such as methyl iodide (CH_3I , 1.1-1.2 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford **5-Bromo-1-methyl-1H-pyrazin-2-one**.



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Proposed synthetic workflow for **5-Bromo-1-methyl-1H-pyrazin-2-one**.

Reactivity and Further Functionalization

The chemical reactivity of **5-Bromo-1-methyl-1H-pyrazin-2-one** is primarily dictated by the presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5 position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

- **Nucleophilic Aromatic Substitution (S_NAr):** The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at the 5-position.
- **Suzuki-Miyaura Coupling:** This reaction allows for the formation of a carbon-carbon bond by coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl pyrazinone derivatives.[6]

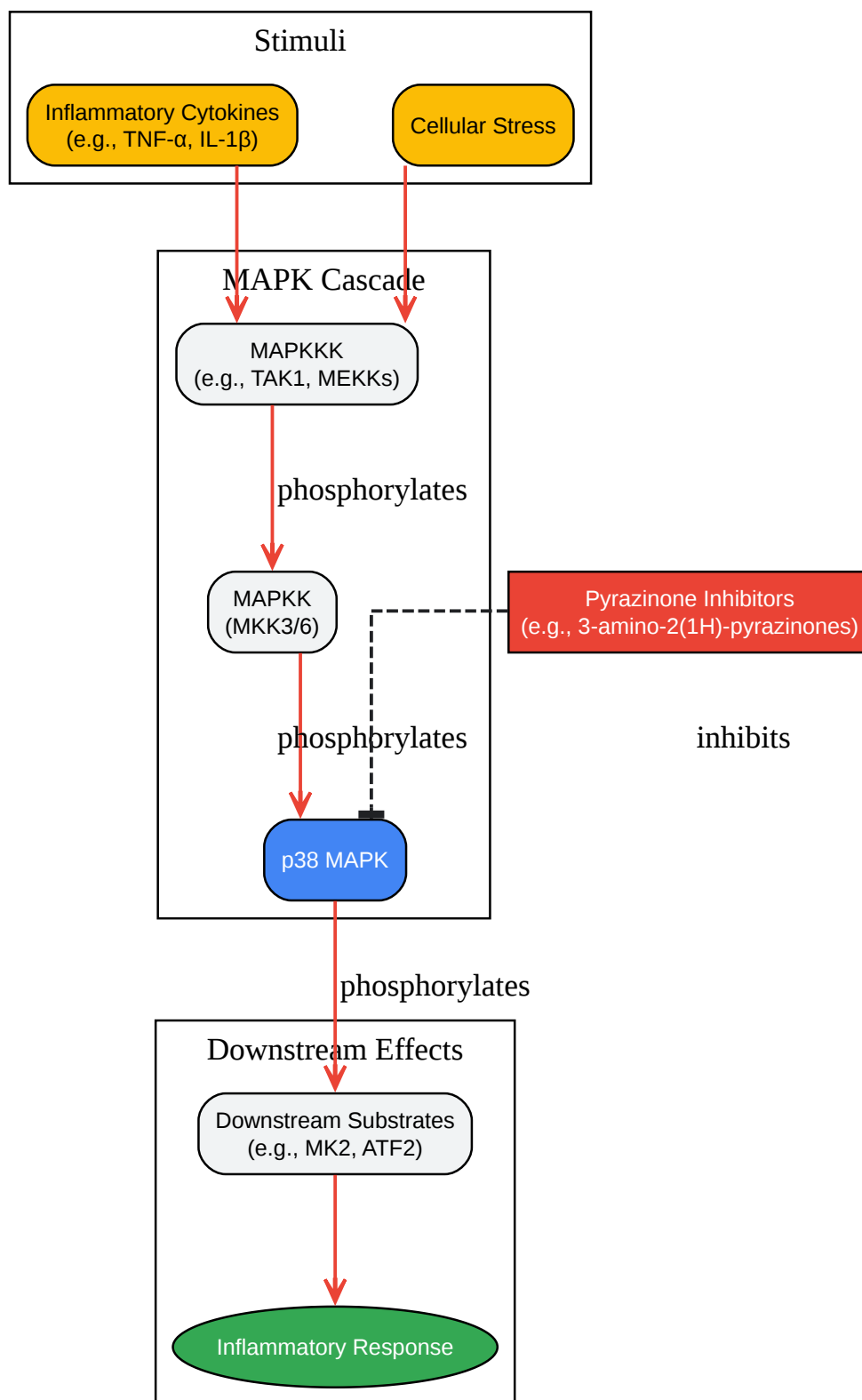
- Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]
- Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-pyrazinone derivatives by reacting with various primary or secondary amines.[6]

Biological Significance and Signaling Pathways

While no specific biological activity has been reported for **5-Bromo-1-methyl-1H-pyrazin-2-one**, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry. Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK).[7][8]

Pyrazinones as p38 MAPK Inhibitors

The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been developed as selective inhibitors of p38 α MAPK, demonstrating the potential of the pyrazinone core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for binding to the kinase domain of p38 α , thereby preventing the phosphorylation of downstream substrates and blocking the inflammatory signaling cascade.[10]



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The p38 MAPK signaling pathway and the inhibitory action of pyrazinone derivatives.

Conclusion

5-Bromo-1-methyl-1H-pyrazin-2-one is a valuable building block for organic synthesis and drug discovery. Although detailed experimental data on its physical and spectroscopic properties are currently scarce, its established chemical identity and the known reactivity of related compounds provide a solid foundation for its use in the synthesis of more complex molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as kinase inhibitors, highlights the potential of **5-Bromo-1-methyl-1H-pyrazin-2-one** and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

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